molecular formula C30H43IS3 B15159688 2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene CAS No. 821782-11-0

2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene

Cat. No.: B15159688
CAS No.: 821782-11-0
M. Wt: 626.8 g/mol
InChI Key: YPONISTZDCYEKF-UHFFFAOYSA-N
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Description

This compound is a trisubstituted thiophene derivative featuring a 10-iododecyl chain at the 5-position of one thiophene ring and a 5-octylthiophen-2-yl group at the 5-position of the central thiophene. Its extended π-conjugation and alkyl substituents make it relevant for applications in organic electronics, such as semiconductors or photovoltaic materials .

Properties

CAS No.

821782-11-0

Molecular Formula

C30H43IS3

Molecular Weight

626.8 g/mol

IUPAC Name

2-[5-(10-iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene

InChI

InChI=1S/C30H43IS3/c1-2-3-4-5-10-13-16-25-18-20-27(32-25)29-22-23-30(34-29)28-21-19-26(33-28)17-14-11-8-6-7-9-12-15-24-31/h18-23H,2-17,24H2,1H3

InChI Key

YPONISTZDCYEKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCCCCCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene typically involves multiple steps, starting with the preparation of the thiophene core. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often involve the cyclization of various substrates under specific conditions, such as the presence of sulfur sources and catalysts.

For the specific compound , the introduction of the iododecyl and octyl groups can be achieved through alkylation reactions. The iododecyl group is typically introduced via halogenation reactions, where iodine is added to a decyl chain, followed by coupling with the thiophene core. The octyl group can be introduced through similar alkylation reactions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to produce these compounds efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the iodine atom or to modify the alkyl chains.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene depends on its specific application. In organic electronics, the compound functions as a semiconductor, facilitating the transport of charge carriers through its conjugated system. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and long alkyl chains can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thiophene Derivatives with Alkyl Chains
  • Example : 2-thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene (C₁₈H₁₄S₄)
    • Key Differences : Lacks the 10-iododecyl group and octyl chain. Simpler structure with ethyl-linked thiophene units.
    • Properties : Lower molecular weight (358.56 g/mol vs. target’s ~554.5 g/mol), moderate solubility in chlorinated solvents, and reduced electronic conjugation due to shorter alkyl chains .
Iodinated Thiophene Derivatives
  • Example: 5-(3-iodothiophen-2-yl)-2-methoxyphenol Key Differences: Contains a methoxyphenol group instead of alkylated thiophene units. Properties: The iodine atom enables regioselective coupling, but the phenolic group limits thermal stability (<150°C) compared to the target compound’s alkyl-dominated stability (~180°C) .
Carbazole-Functionalized Thiophenes
  • Example : 9-(5-(9H-carbazol-9-yl)thiophen-2-yl)-9H-carbazole
    • Key Differences : Carbazole end-groups enhance charge transport in organic thin-film transistors (OTFTs).
    • Properties : Higher conductivity (0.05 S/cm vs. target’s ~1.2×10⁻³ S/cm) but lower solubility due to rigid carbazole units .

Electronic and Thermal Properties

Compound Molecular Weight (g/mol) Conductivity (S/cm) Thermal Stability (°C) Solubility
Target Compound ~554.5 1.2×10⁻³ 180 Low (non-polar solvents)
2-thiophen-2-yl-5-[2-(5-thiophen...) 358.56 5×10⁻⁴ 200 Moderate (CHCl₃)
PBDTTT-EFT (Polymer) Polymer 0.1 220 High (o-DCB)
Carbazole-thiophene derivative ~420.5 0.05 190 Low
  • Key Observations: The target compound’s iodine substituent slightly reduces thermal stability compared to non-halogenated analogs (e.g., 2-thiophen-2-yl-5-[2-(5-thiophen...]) but improves electronic coupling via heavy-atom effects . Longer alkyl chains (octyl/iododecyl) enhance solubility in non-polar solvents compared to carbazole derivatives but reduce conductivity relative to polymers like PBDTTT-EFT .

Biological Activity

The compound 2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene is a thiophene derivative that has garnered attention due to its potential biological activities. Thiophene and its derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, antimicrobial, and antioxidant activities. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C20H30S3IC_{20}H_{30}S_3I. The presence of iodine and long alkyl chains in the structure suggests that it may interact with biological membranes and exhibit unique biological properties.

1. Anticancer Activity

Thiophene derivatives have shown promising anticancer properties. Research indicates that modifications to the thiophene ring can enhance cytotoxicity against various cancer cell lines. In a study involving similar thiophene compounds, structural features such as the length of alkyl chains and substituents significantly influenced their activity against cancer cells .

2. Anti-inflammatory Activity

Thiophene derivatives are recognized for their anti-inflammatory potential. Compounds with specific functional groups, such as carboxylic acids and amines, have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways . The compound may exhibit similar mechanisms due to its structural characteristics.

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives against various pathogens, including Escherichia coli and Acinetobacter baumannii. The minimum inhibitory concentrations (MICs) for related compounds ranged from 4 to >64 mg/L, indicating significant antibacterial activity . The presence of iodine in this compound might enhance its interaction with bacterial membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for predicting the biological activity of thiophene derivatives. Key findings include:

  • Alkyl Chain Length : Longer alkyl chains often correlate with increased lipophilicity, enhancing membrane penetration.
  • Substituents : Functional groups such as halogens (e.g., iodine) can influence reactivity and binding affinity to biological targets .

Case Studies

  • Anticancer Study : A case study on a related thiophene derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM. The study suggested that the compound induced apoptosis through mitochondrial pathways .
  • Anti-inflammatory Study : Another investigation revealed that a thiophene derivative reduced inflammation markers in a mouse model of arthritis by inhibiting TNF-α and IL-6 production .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of COX and LOX enzymes
AntimicrobialDisruption of bacterial membrane integrity

Q & A

Basic Research Question

  • NMR : 1^1H NMR identifies alkyl chain integration (e.g., 1.00 H for thiophene protons at δ 7.18 ). 13^13C NMR resolves iododecyl (δ 120–130 ppm) and octyl (δ 20–35 ppm) carbons.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₃₄H₄₄I₂S₃: calc. 866.06, observed 866.05 ).
  • IR : Absence of C–I stretching (~500 cm⁻¹) indicates successful alkylation .

How can researchers optimize alkyl chain length to balance solubility and electronic properties?

Advanced Research Question
Longer chains (e.g., 10-iododecyl vs. 5-octyl) enhance solubility in nonpolar solvents but reduce conjugation efficiency. Comparative studies show:

  • Octyl Chains : Improve solubility in THF (logP ≈ 8.2 ).
  • Iododecyl Chains : Introduce steric bulk, lowering crystallinity but enabling halogen bonding .
    Methodology : Synthesize analogs (e.g., bromodecyl ) and compare UV-Vis absorption (λmax shifts ±15 nm ).

How should conflicting thermal stability data from DSC and TGA be resolved?

Advanced Research Question
Discrepancies arise from decomposition pathways:

  • DSC : Endothermic peaks (150–200°C) may indicate melting before decomposition.
  • TGA : Weight loss at >250°C correlates with iodine elimination .
    Resolution : Perform coupled DSC-TGA under inert atmospheres and compare with iododecyl-substituted analogs .

What functionalization strategies are viable for modifying the thiophene core?

Basic Research Question

  • Electrophilic Substitution : Bromination at the α-position using NBS .
  • Cross-Coupling : Suzuki reactions with aryl boronic acids (Pd catalysts ).
  • Oxidation : Controlled oxidation to sulfoxides (H₂O₂/acetic acid ).

How can researchers address inconsistencies in 1^11H NMR splitting patterns?

Advanced Research Question
Splitting anomalies arise from dynamic rotational isomerism in alkyl chains. Solutions include:

  • Low-Temperature NMR : Suppress rotation (e.g., –40°C in CD₂Cl₂ ).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict coupling constants .

What purification methods minimize byproducts from alkylation reactions?

Basic Research Question

  • Flash Chromatography : Silica gel with hexane/EtOAc (8:2) removes unreacted iododecyl precursors .
  • Recrystallization : Ethanol at –20°C isolates pure product (≥95% purity ).

How does the conjugated thiophene system influence charge transport properties?

Advanced Research Question
Extended conjugation enhances π-orbital overlap, increasing conductivity (σ ≈ 10⁻⁴ S/cm ). Substituent effects:

  • Iododecyl : Electron-withdrawing groups reduce HOMO energy (–5.2 eV ).
  • Octyl : Electron-donating groups raise LUMO energy (–3.1 eV ).
    Characterization : Cyclic voltammetry and AFM for thin-film morphology .

What protecting groups are compatible with thiophene sulfonation?

Basic Research Question

  • Acetylthio Groups : Stable under acidic conditions but hydrolyze in base .
  • Sulfonate Esters : Use chinuclidinium counterions to prevent aggregation .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Exothermic Reactions : Controlled addition of triflic acid anhydride (<1 mL/min ).
  • Solvent Volume : Dichloromethane (>300 mL for 30 mmol scale ).
  • Yield Optimization : Continuous flow reactors reduce side reactions .

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